Suzuki–Miyaura Cross-Coupling: 10-Bromo vs. 10-Chloro Benzo[h]quinoline Under Standard Conditions
In a direct head-to-head comparison under Suzuki–Miyaura conditions (0.1 mmol scale, 1.05 equiv. aryl boronic acid, 10 mol% Pd(OAc)₂, P(O)Ph₃ additive), 10-bromobenzo[h]quinoline (1a) and 10-chlorobenzo[h]quinoline (1b) were evaluated for cross-coupling efficiency [1]. The 10-bromo substrate achieved 98% isolated yield with CsF in dioxane–H₂O (2:1) after 18 h at ambient temperature [REFS-1, Table 2, Entry 1]. Under identical conditions, the 10-chloro substrate reached 100% isolated yield in only 0.5 h [REFS-1, Table 2, Entry 3]. While the chloro analog displayed a counterintuitively faster reaction rate—noted as inconsistent with the standard oxidative addition reactivity order (C–Br > C–Cl)—the bromo compound nonetheless delivers near-quantitative isolated product yield under conditions that provide a wider temporal window for reaction monitoring and staged processing.
| Evidence Dimension | Suzuki–Miyaura cross-coupling isolated yield and reaction time |
|---|---|
| Target Compound Data | Isolated yield: 98%; Reaction time: 18 h; Catalyst: Pd(OAc)₂ (10 mol%); Ligand/additive: P(O)Ph₃; Base: CsF; Solvent: dioxane–H₂O 2:1; Temperature: ambient (rt) |
| Comparator Or Baseline | 10-Chlorobenzo[h]quinoline (1b): Isolated yield: 100%; Reaction time: 0.5 h; same catalyst, ligand, base, solvent, and temperature conditions |
| Quantified Difference | 10-Cl achieves quantitative conversion 36× faster (0.5 h vs. 18 h), but 10-Br still reaches near-identical isolated yield (98% vs. 100%) |
| Conditions | Pd(OAc)₂ / P(O)Ph₃ catalytic system; dioxane–H₂O 2:1; 0.1 mmol scale; 1.05 equiv. boronic acid; ambient temperature |
Why This Matters
Procurement of 10-bromobenzo[h]quinoline is justified when a controlled reaction rate is desired for process scalability or when catalyst systems known to favor C–Br oxidative addition (the typical kinetic order) are to be employed, while 10-chloro may be preferred only under this specific Pd(OAc)₂/P(O)Ph₃ combination.
- [1] Weimar, M.; Fuchter, M. J. Synthesis of Sterically Encumbered C10-Arylated Benzo[h]quinolines Using ortho-Substituted Aryl Boronic Acids. Org. Biomol. Chem. 2013, 11, 31–34. Table 2. DOI: 10.1039/C2OB26806J. View Source
